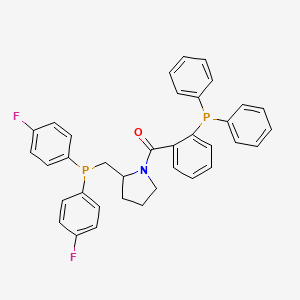
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is a complex organophosphorus compound It is characterized by the presence of both fluorophenyl and diphenylphosphanyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with bis(4-fluorophenyl)phosphine and diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, like palladium, can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phosphanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with altered oxidation states.
Applications De Recherche Scientifique
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, its fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(2-((Bis(4-chlorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- (S)-(2-((Bis(4-bromophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C36H31F2NOP2 |
|---|---|
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
[2-[bis(4-fluorophenyl)phosphanylmethyl]pyrrolidin-1-yl]-(2-diphenylphosphanylphenyl)methanone |
InChI |
InChI=1S/C36H31F2NOP2/c37-27-17-21-30(22-18-27)41(31-23-19-28(38)20-24-31)26-29-10-9-25-39(29)36(40)34-15-7-8-16-35(34)42(32-11-3-1-4-12-32)33-13-5-2-6-14-33/h1-8,11-24,29H,9-10,25-26H2 |
Clé InChI |
WKMMCBWXFMWIHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)

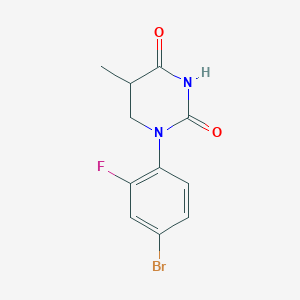

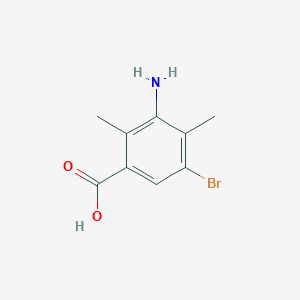
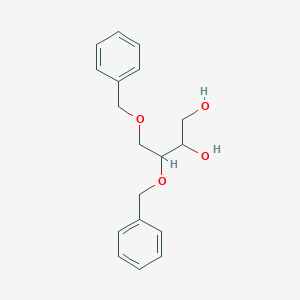
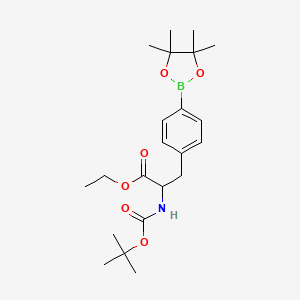
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
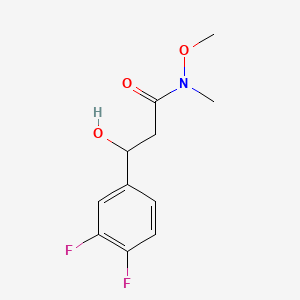
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
